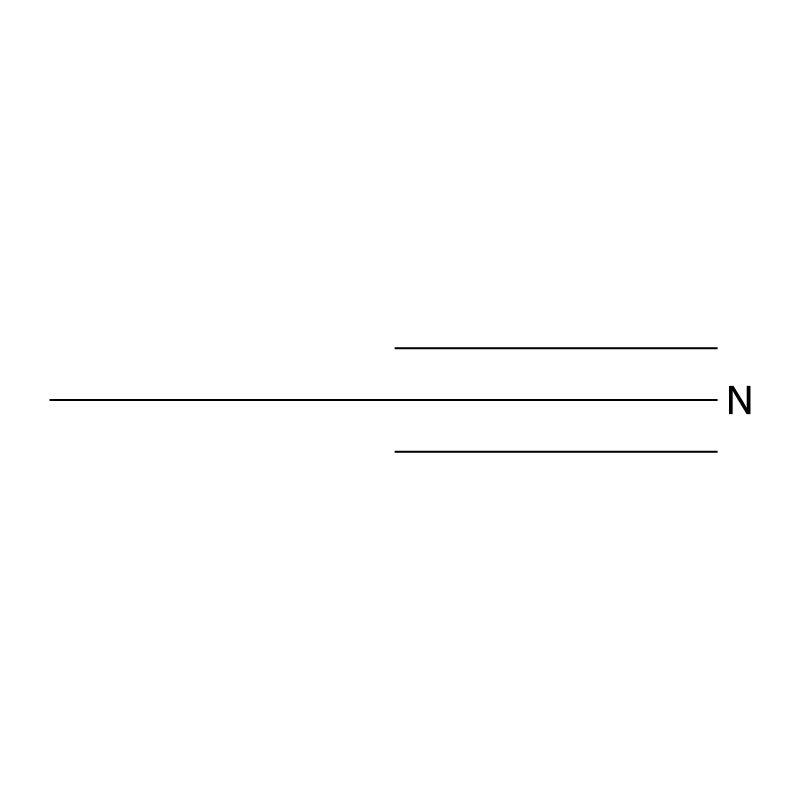

Acetonitrile

CH3CN

CH3CN

C2H3N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CN

CH3CN

C2H3N

Molecular Weight

InChI

InChI Key

SMILES

solubility

24.36 M

In water, >800 g/L at 25 °C

In water, infinite solubility at 25 °C

Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons; immiscible with many saturated hydrocarbons (petroleum fractions).

Soluble in alcohol

Miscible with ethanol, diethyl ether, acetone, benzene

Equal wt of acetonitrile and the following materials are miscible at room temp: formic acid, acetic acid, levulinic acid, methanol, cellosolve solvent, formaldehyde, acetaldehyde, di-n-butyl amine, acetic anhydride, pyridine, nitrobenzene, aniline, xylene, phenol, acetyl chloride, dibutyl phthalate, diglycol stearate, n-butyl ether, dichloroethyl ether, methyl isobutyl ketone, nitromethane, nitroethane, nitropropane

Solubility in water, g/100ml at 20 °C: 1390 (very good)

Miscible

Synonyms

Canonical SMILES

Acetonitrile in Organic Synthesis

Solvent

Acetonitrile is a highly polar aprotic solvent, meaning it has a large dipole moment but lacks acidic hydrogens. This makes it excellent for dissolving a wide range of organic compounds, particularly polar ones. Its solvating power allows researchers to study a variety of reactions and reaction mechanisms []. Additionally, its relatively low boiling point (81.6 °C) facilitates evaporation during purification processes [].

Synthetic Intermediate

Beyond dissolving reaction components, acetonitrile itself can act as a building block in organic synthesis. Due to its readily available cyano group (C≡N), it serves as a valuable source of nitrogen for the preparation of nitrogen-containing compounds. These nitrogen-containing compounds are prevalent in pharmaceuticals and functional materials. Research has explored various conversion reactions of acetonitrile to synthesize diverse and important compounds.

Here are some examples of how acetonitrile is used in organic synthesis research:

- Sandmeyer Reaction: This reaction utilizes acetonitrile as a source of cyanide to convert diazonium salts into nitriles. These nitrile-containing products find applications in various fields, including pharmaceuticals and dyes [].

- Sonogashira Coupling: This cross-coupling reaction employs acetonitrile as the solvent for the formation of carbon-carbon bonds between sp-hybridized carbon atoms and terminal alkynes. This reaction is crucial for the synthesis of complex organic molecules with diverse functionalities [].

Acetonitrile in Analytical Chemistry

Acetonitrile plays a significant role in analytical techniques used for separating and identifying compounds in scientific research.

- High-Performance Liquid Chromatography (HPLC): Acetonitrile is a common component of the mobile phase in HPLC, which separates molecules based on their polarity. Its tunable polarity allows researchers to optimize separation conditions for various analytes [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): Acetonitrile is frequently used as part of the mobile phase in LC-MS due to its compatibility with mass spectrometry analysis. It efficiently solvates analytes while offering minimal background noise in the mass spectrum [].

Acetonitrile, with the chemical formula or , is a colorless, volatile organic compound classified as a nitrile. It is the simplest organic nitrile, characterized by a linear structure where a methyl group replaces the hydrogen atom of hydrogen cyanide. Acetonitrile has a distinctive sweet odor and is miscible with water and many organic solvents, making it a versatile solvent in various chemical processes. It was first synthesized in 1847 by the French chemist Jean-Baptiste Dumas and is primarily produced as a byproduct in the manufacture of acrylonitrile .

Properties- Molecular Weight: 41.053 g/mol

- Density: 0.786 g/cm³

- Melting Point: −46 to −44 °C

- Boiling Point: 81.3 to 82.1 °C

- Dielectric Constant: 38.8

- Dipole Moment: 3.92 D

Acetonitrile is a flammable liquid (flash point: 2 °C) and can readily form explosive mixtures with air []. It is also moderately toxic upon inhalation, ingestion, or skin contact, affecting the nervous system, liver, and kidneys. Proper safety precautions like working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), and following safe handling practices are crucial when working with acetonitrile.

- Hydrolysis:

- Reactions with Grignard Reagents:

- Cyanomethylation:

- Formation of Lewis Adducts:

- Oxidation:

Acetonitrile exhibits low toxicity compared to other nitriles due to its slower metabolic conversion to toxic products like hydrogen cyanide. The metabolism involves oxidation to glycolonitrile, which subsequently decomposes into harmful substances . While it is less toxic than propionitrile, exposure can still pose health risks, necessitating careful handling.

Acetonitrile can be synthesized through several methods:

- Hydrogenation of Ammonia and Carbon Monoxide:

- Dehydration of Acetamide:

- Byproduct from Acrylonitrile Production:

Acetonitrile's unique properties make it useful in various fields:

- Solvent in Organic Synthesis: It serves as a polar aprotic solvent for numerous organic reactions due to its ability to dissolve both ionic and nonpolar compounds.

- High-Performance Liquid Chromatography (HPLC): Its low viscosity and UV transparency make it ideal for use as a mobile phase in chromatography .

- Pharmaceutical Manufacturing: It is employed in the synthesis of various pharmaceuticals and fine chemicals .

- Electrochemical

Research has highlighted acetonitrile's interactions with various chemical species:

- Ligand Behavior: As a ligand in coordination chemistry, acetonitrile can stabilize metal complexes, influencing their reactivity and properties .

- Toxicological Studies: Investigations into its metabolic pathways reveal insights into its toxicity profile compared to other nitriles .

- Solvent Effects on Reaction Mechanisms: Studies indicate that acetonitrile's solvent properties can significantly affect reaction kinetics and mechanisms in organic synthesis .

Several compounds share structural similarities with acetonitrile but differ significantly in properties and applications:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Propionitrile | Higher toxicity; used in organic synthesis | |

| Butyronitrile | Less polar; used as a solvent | |

| Benzonitrile | Aromatic compound; used in dye synthesis | |

| Acetamide | Derived from acetonitrile; more stable |

Uniqueness of Acetonitrile

Acetonitrile stands out due to its combination of low toxicity, high polarity, and versatility as both a solvent and reactant in organic synthesis. Its ability to dissolve a wide range of compounds while maintaining stability under various conditions makes it an essential component in many industrial applications.

The foundation of modern acetonitrile production emerged through the development of the Standard Oil of Ohio (SOHIO) process in the late 1950s, which established the dominant industrial method for acrylonitrile synthesis via catalytic ammoxidation of propylene. This revolutionary process inadvertently created the primary source of industrial acetonitrile, as the compound forms as a significant byproduct during the vapor-phase reaction of propylene, ammonia, and oxygen over bismuth phosphomolybdate catalysts. The SOHIO process operates under specific conditions including temperatures of 400-510°C, pressures of 0.3-2 atmospheres, and residence times of 2-20 seconds, producing acetonitrile alongside the primary acrylonitrile product.

The recovery and purification of acetonitrile from acrylonitrile production streams requires sophisticated separation technologies due to the complex nature of the reactor effluent. The aqueous solution emerging from the absorption columns contains acrylonitrile, acetonitrile, hydrogen cyanide, and ammonium sulfate, necessitating multi-stage distillation processes. Recovery columns utilize extractive distillation with solvent water to separate these components, producing overhead streams containing 70-90 weight percent acrylonitrile with less than 0.05 weight percent acetonitrile contamination. The bottoms stream typically contains 0-0.0075 weight percent acetonitrile, while sidestreams capture 5-70 weight percent acetonitrile for further purification.

Industrial acetonitrile production through acrylonitrile byproduct recovery demonstrates remarkable efficiency, with typical processes requiring approximately 27,000 kilograms per hour of steam for external heating requirements. The implementation of heat integration technologies, utilizing recovery column bottoms streams to provide heat to distillation columns, substantially reduces operating costs and may completely eliminate external steam requirements. United States production statistics indicate that 14,700 tonnes of acetonitrile were produced in 1992, representing only a small fraction of the total acrylonitrile output, as most acetonitrile is combusted to support the ammoxidation process.

Catalytic Pathways in Modern Synthetic Approaches

Vapor-Phase Ammoxidation of Ethanol Over Transition Metal Catalysts

The development of dedicated acetonitrile synthesis through ethanol ammoxidation represents a significant advancement in catalytic chemistry, offering pathways independent of acrylonitrile production. Supported vanadium oxide catalysts demonstrate exceptional activity for ethanol ammoxidation, with the support material playing crucial roles in determining catalytic performance. Vanadium pentoxide supported on zirconia (V₂O₅/ZrO₂) maintains vanadium oxidation states closer to V⁵⁺ under reaction conditions, while titanium-supported systems (V₂O₅/TiO₂) experience faster reduction kinetics, resulting in lower steady-state vanadium oxidation states.

The mechanistic understanding of ethanol ammoxidation reveals complex redox processes where the rate-determining step depends on support characteristics. Zirconia-supported vanadium catalysts exhibit superior acetonitrile yields due to more oxidized vanadium species responsible for ammonia activation and subsequent reaction with acetaldehyde intermediates. These catalysts demonstrate enhanced selectivity toward acetaldehyde formation compared to titania-supported systems, which promote unselective alcohol oxidation leading to increased carbon monoxide and carbon dioxide production.

Recent investigations into palladium nanoparticles supported on various carriers reveal remarkable selectivity achievements, with acetonitrile selectivities reaching 99% under optimized conditions. The formation of palladium nitride (PdN) phases correlates directly with high acetonitrile selectivity, as evidenced through operando energy-dispersive X-ray absorption fine structure spectroscopy. Above 240°C, progressive palladium oxidation leads to unwanted byproduct formation, primarily carbon dioxide, highlighting the importance of precise temperature control in maintaining catalytic selectivity.

Cobalt-exchanged zeolite catalysts, particularly Co/HZSM-5 systems, demonstrate unique bifunctional behavior in ethane ammoxidation processes. These catalysts require ammonia pre-adsorption on acid sites to establish catalytically active surfaces, with acetonitrile formation depending exclusively on ammonia chemisorption on catalytic active sites. The reaction mechanism involves ethylene formation through oxidative dehydrogenation followed by carbon-nitrogen bond formation between ethylene and chemisorbed ammonia species on cobalt hydroxyl sites.

Solid Acid-Catalyzed Dehydration of Acetamide Intermediates

The classical synthetic approach to acetonitrile involves thermal dehydration of acetamide using solid acid catalysts, representing one of the earliest commercial production methods developed in 1924 by Adkins and Nissen. This process typically employs gamma-alumina (γ-Al₂O₃) as the primary catalyst, with phosphoric acid promotion significantly enhancing catalytic performance. The dehydration reaction proceeds through a two-stage mechanism: initial formation of acetamide from acetic acid and ammonia, followed by thermal decomposition to acetonitrile and water.

Thermodynamic analysis of acetamide dehydration reveals endothermic characteristics with an average enthalpy change of 84.37 kilojoules per mole. The reaction becomes thermodynamically favorable above 320°C, with equilibrium constants indicating acetamide dehydration as the rate-limiting step in the overall process. Kinetic studies demonstrate that phosphoric acid treatment of γ-Al₂O₃ increases the number of active sites responsible for acetamide dehydration, allowing faster equilibrium achievement and blocking sites responsible for undesired condensation product formation.

The industrial implementation of acetamide dehydration requires careful optimization of operating parameters to achieve high acetonitrile yields while minimizing byproduct formation. Optimal conditions include reactor temperatures of 360-390°C, ammonia to acetic acid ratios of 3-4:1, and phosphoric acid loadings of 6 weight percent on γ-Al₂O₃. Under these conditions, acetonitrile productivity reaches 0.7-0.8 grams per cubic centimeter per hour with byproduct formation minimized to 0.1 percent of reacted acid.

The presence of ammonia in the reaction mixture significantly reduces the rate of reverse hydrolysis reactions, shifting equilibrium toward acetamide formation and subsequent acetonitrile production. Competitive adsorption between ammonia and reaction products (water and acetonitrile) further enhances the forward reaction kinetics. The energy of desorption activation for γ-Al₂O₃ and phosphoric acid-promoted systems measures 63.2 and 58.3 kilojoules per mole, respectively, indicating improved catalytic efficiency with acid promotion.

Emerging Bio-Based Production Routes from Renewable Feedstocks

The development of sustainable acetonitrile production from renewable feedstocks represents a paradigm shift toward environmentally conscious chemical manufacturing. Bio-based acetonitrile synthesis primarily utilizes bioethanol derived from agricultural sources as the starting material, offering complete independence from petroleum-derived propylene used in traditional acrylonitrile processes. The global acetonitrile market, growing at 5.3% annually and expected to reach 347 million United States dollars by 2026, drives significant interest in these renewable production routes.

Comprehensive process design for bioethanol ammoxidation to acetonitrile encompasses complete material recovery systems that transform all byproducts into marketable chemicals. The process consumes carbon dioxide without direct emission, converting 90% of nitrogen atoms and virtually all carbon atoms into reaction products, with the primary loss being gaseous nitrogen. Integrated ammonium bicarbonate recovery systems utilize the large excess of ammonia required for enhanced ammoxidation kinetics, transforming this material into valuable ammonium bicarbonate rather than waste streams.

The stoichiometry of bioethanol ammoxidation follows the reaction: C₂H₆O + O₂ + NH₃ → C₂H₃N + 3H₂O, with competing reactions including ethanol dehydration to ethylene, complete oxidation to carbon oxides, acetonitrile oxidation, ammonia oxidation, and carbon monoxide oxidation. Process optimization addresses these competing pathways through careful catalyst selection and reaction condition control. Artificial intelligence-driven experimental approaches facilitate efficient catalyst design with improved properties including active surface area, well-dispersed active sites, thermal stability, and optimized acid-base characteristics.

Life cycle assessment of bio-based acetonitrile production demonstrates substantial environmental benefits compared to traditional fossil-based routes. The innovative bio-based pathway shows significant reductions in environmental burdens related to nonrenewable resource consumption and ecosystem damage, including decreased toxicity and climate change impacts. Sensitivity analysis comparing different bioethanol feedstocks (corn, sugar cane, and wood) reveals that lignocellulosic materials offer superior carbon neutrality due to utilization of residual fractions available in existing markets.

Industrial demonstrations of vapor-phase catalytic ammoxidation processes target bioethanol conversion rates of approximately 90% with selectivity greater than 98%. These processes utilize dilute bioethanol (40-60%) and air as the oxidizing agent instead of pure oxygen, eliminating hazardous byproducts and non-renewable feedstock dependencies characteristic of existing production methods. The technology development aims for Technology Readiness Level 5-6, positioning these processes for ready industrial transfer.

Technological Innovations in Azeotropic Distillation Purification

The purification of acetonitrile presents significant technical challenges due to its tendency to form azeotropic mixtures with water, requiring advanced separation technologies beyond conventional distillation. The acetonitrile-water system forms a minimum-boiling azeotrope containing 16% water with a boiling point of 76°C, compared to pure acetonitrile's boiling point of 81.6°C. Industrial purification processes must achieve pharmaceutical-grade purity exceeding 99.9% for applications in chemical analysis and pharmaceutical manufacturing.

Innovative separation technologies employ hydrocarbon-based solvent extraction as an alternative to energy-intensive distillation processes. The extraction process utilizes two distinct hydrocarbon solvents in sequential extraction stages: toluene-rich solvents for initial stripping operations due to high acetonitrile distribution ratios, followed by heptane-rich solvents for enriching operations that provide high separation selectivity and form heterogeneous liquid phases with pure acetonitrile. This dual-solvent approach maximizes process efficiency by exploiting the specific advantages of each solvent system.

Temperature control strategies in recovery column operations enable precise composition control of overhead streams, bottoms streams, and sidestreams. Advanced control systems maintain top section temperatures of 70-90°C prior to feed stream introduction, optimizing separation efficiency. These temperature control protocols produce overhead streams containing the acrylonitrile-water azeotrope with acetonitrile contamination reduced to 0.01 weight percent or less. Bottoms streams achieve acetonitrile concentrations between 0.0025-0.005 weight percent, while sidestreams contain 6-12 weight percent acetonitrile for further processing.

Heat integration technologies represent crucial innovations in acetonitrile purification economics. The utilization of recovery column bottoms streams as heat sources for other distillation columns dramatically reduces external steam requirements, potentially eliminating 27,000 kilograms per hour of steam consumption in typical industrial operations. These energy integration strategies provide substantial operating cost savings while maintaining product quality specifications.

Advanced process simulation using software platforms such as Aspen PLUS enables comprehensive flowsheet development for complex acetonitrile purification systems. The Electrolyte Non Random Two Liquids (ENRTL) thermodynamic model accurately computes liquid-phase non-ideality in systems containing salts and electrolytes common in acetonitrile purification processes. These simulation capabilities facilitate optimization of multi-stage separation sequences, including washing towers, decanters, centrifugal separators, and specialized drying operations required for high-purity acetonitrile recovery.

| Purification Technology | Operating Temperature (°C) | Acetonitrile Purity (%) | Energy Requirements | Primary Applications |

|---|---|---|---|---|

| Extractive Distillation | 70-90 | 99.0-99.5 | High | Industrial solvents |

| Hydrocarbon Extraction | 20-40 | 99.5-99.9 | Medium | Pharmaceutical grade |

| Azeotropic Distillation | 76-82 | 98.0-99.0 | Very High | Basic purification |

| Integrated Heat Recovery | 70-90 | 99.0-99.5 | Low | Economic optimization |

The nucleophilic displacement of acetonitrile in organometallic complexes has been extensively studied, particularly in Group VI metal-tropylium systems. Kinetic analyses of [(C₇H₇)M(CO)₃]⁺ (M = Cr, Mo, W) complexes reveal a second-order rate law (Rate = k[Complex][MeCN]), consistent with an Sₙ2 mechanism [1]. Enthalpic barriers dictate reactivity trends, with ΔH‡ values of 10.5, 15.0, and 24.2 kcal mol⁻¹ for Mo, W, and Cr, respectively [1]. The lower barrier for molybdenum correlates with its larger ionic radius, facilitating nucleophilic approach.

In platinum(IV) chemistry, trans-[PtCl₄(NCMe)(PPh₃)] undergoes rapid acetonitrile substitution with nitrogen nucleophiles (pyridine, toluidines) despite platinum(IV)'s typical inertness [5]. X-ray crystallography confirms square-planar geometry, with acetonitrile's weak trans effect enabling ligand exchange without oxidation state changes [5]. Chemoselectivity favors substitution over addition (<10% side products) even with protic amines, underscoring acetonitrile's labile yet controlled reactivity [5].

Table 1: Kinetic Parameters for Tropylium Complex Reactions with Acetonitrile

| Metal | ΔH‡ (kcal mol⁻¹) | Relative Rate |

|---|---|---|

| Mo | 10.5 | 1.00 |

| W | 15.0 | 0.03 |

| Cr | 24.2 | 0.001 |

Nickel catalysis studies further demonstrate acetonitrile’s dual role as solvent and ligand, stabilizing Ni(I) intermediates during Kumada cross-coupling [4]. Coordination weakens Ni–C bonds, accelerating transmetalation while suppressing β-hydride elimination [4].

Radical-Mediated Atmospheric Formation Pathways

While the provided sources lack direct evidence for acetonitrile’s atmospheric radical pathways, indirect insights emerge from its stability under oxidative conditions. Computational models [3] suggest that six-membered transition states in Sₙi reactions avoid radical intermediates, favoring concerted mechanisms. Acetonitrile’s high ionization potential (12.2 eV) and low proton affinity limit radical cation formation, potentially explaining its environmental persistence. Further experimental studies are needed to elucidate specific atmospheric degradation routes.

Computational Modeling of Reaction Transition States

Density functional theory (DFT) studies on Sₙi reactions reveal a two-step mechanism for chlorosulfite conversions [3]. Primary substrates undergo a 6-center syn-rearrangement (ΔG‡ = 18.3 kcal mol⁻¹), forming olefin-HCl-SO₂ complexes before stereospecific HCl addition [3]. Tertiary substrates diverge via ion-pair intermediates, with solvent (acetonitrile) stabilizing separated charges (ε = 37.5).

Table 2: Computed Activation Energies for Chlorosulfite Mechanisms

| Substrate | Mechanism | ΔG‡ (kcal mol⁻¹) |

|---|---|---|

| Ethyl | Concerted | 18.3 |

| Neopentyl | Olefin complex | 22.1 |

| tert-Butyl | Ion-pair | 15.9 |

Comparatively, Sₙ2 displacements at platinum(IV) centers show flattened transition states (imaginary frequency ~500 cm⁻¹) with early bond formation between nucleophile and metal [5]. Acetonitrile’s moderate π-acceptance (Tolman electronic parameter = 20.3) facilitates ligand substitution without excessive metal stabilization [4].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with an aromatic odor.

Color/Form

Boiling Point

81.6 °C

81.6 °C at 760 mm Hg

82 °C

179°F

Flash Point

42 °F (6 °C) (Open Cup)

2 °C c.c.

42°F (open cup)

(oc) 42°F

Vapor Density

1.42 (Air = 1)

Relative vapor density (air = 1): 1.4

1.42

Density

Specific gravity: 0.78745 at 15 °C/4 °C

Relative density (water = 1): 0.8

0.787

0.78

LogP

log Kow = -0.34

-0.3

Odor

Sweet, ethereal odo

Melting Point

-43.8 °C

-44 °C

-46 °C

-49°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Mechanism of Action

Vapor Pressure

88.80 mmHg

88.8 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 9.9

73 mmHg

Pictograms

Flammable;Irritant

Impurities

Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/

Other CAS

26809-02-9

Wikipedia

Biological Half Life

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Acetonitrile and hydrogen cyanide are the principal byproducts from the ammoxidation of propylene to acrylonitrile (Sohio process). Some acrylonitrile producers recover and purify acetonitrile, but most companies burn the byproducts as plant fuel.

By-product of propylene-ammonia process for acrylonitrile.

Obtained commercially as a byproduct in manufacture of acrylonitrile. ... Preparation by dehydration of acetamide.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petrochemical manufacturing

Petroleum refineries

Pharmaceutical and medicine manufacturing

Services

Wholesale and retail trade

Acetonitrile: ACTIVE

Most, if not all, of the acetonitrile that was produced commercially in the United States in 1995 was isolated as a by-product from the manufacture of acrylonitrile by propylene ammoxidation.

... can be used as a marker for biomass burning

Analytic Laboratory Methods

Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: acetonitrile; Matrix: water; Detection Limit: not provided.

Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: acetonitrile; Matrix: surface water, ground water, and solid matrices; Detection Limit: 6 ug/L.

Method: EPA-RCA 8033; Procedure: gas chromatography with nitrogen-phosphorus detection; Analyte: acetonitrile; Matrix: water; Detection Limit: 1.7 ug/L.

For more Analytic Laboratory Methods (Complete) data for ACETONITRILE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Volatile substance can be separated from biological liquids after injection onto packed gas-chromatographic columns or in a closed vessel or by controlled temp diffusion from liq phase into air above sample (head space). Separated volatile component /including acetonitrile/ may be identified by GC.

Storage Conditions

Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials. Outside or detached storage is preferred.

Store in tightly closed containers in a cool, well ventialted area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs; and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical.

Interactions

The effect of ethanol on the metabolism of 20 nitriles was studied in vivo and in vitro in mice. At 13 hr after ethanol dosing (4.0 g/kg), the metabolism of acetonitrile by isolated hepatic microsomes was 1.83 times controls (ie, glucose).

Male CD-1 mice were exposed for 60 min to toxic concentrations of acetonitrile, propionitrile, or n-butyronitrile and were maintained for the following 14 days. The LC50 values for acetonitrile, propionitrile, and n-butyronitrile were 2,693, 163, and 249 ppm, respectively. Pretreatment with Na2S2O3 /(sodium thiosulfate)/ or NaNO2 /(sodium nitrite)/, two common inorganic cyanide antagonists, can provide significant (p<0.05) protection against the mortality associated with exposure to lethal concentrations of these nitriles. Administration of Na2S2O3 consistently provided a greater measure of protection than did NaNO2 against nitrile poisoning. Pretreatment with a heptatotoxic dose of CCl4 can protect mice against death from inhalation of lethal concentrations of these nitriles.

...rabbits injected with acetonitrile excreted 27-35% of the dose as thiocyanate, while in thyroid-ectomized rabbits, the excretion decreased significantly (3-5% of the dose). Thiocyanate excretion increased notably upon feeding dessicated thyroid to these animals.

Stability Shelf Life

Dates

The effect of water on the large-scale supercritical fluid chromatography purification of two factor XIa active pharmaceutical ingredients

Peng Li, Dauh-Rurng Wu, Henry Yip, Dawn Sun, Huiping Zhang, Xiaoping Hou, James Kempson, Arvind MathurPMID: 34161834 DOI: 10.1016/j.chroma.2021.462318

Abstract

BMS-962212, a parenteral Factor XIa inhibitor, was scaled-up for toxicity studies. Two steps of supercritical fluid chromatography (SFC) were developed for the chiral resolution of the penultimate and achiral purification of final active pharmaceutical ingredient (API), BMS-962212. A robust SFC process using Chiralcel OD-H with methanol-acetonitrile as modifier in COwas established to achieve a stable and uninterrupted operation with reduced mobile phase viscosity and system pressure drop. More than 230 g of the racemic penultimate was chirally resolved to reach >99% chiral purity, ready for final tert-butyl ester deprotection to provide the API. There were a significant number of impurities in BMS-962212 generated from the final step that needed to be removed. In contrast to conventional SFC conditions, an SFC method exploiting water and ammonia as additives in both the mobile phase and sample solution was developed to accomplish purification and desalting (i.e. removing TFA) of the zwitterionic API in one step. Water as an additive eliminated salt precipitation and improved the resolution while ammonia contributed to the desalting, details of which will be discussed in this article. A throughput of 2 g/h was achieved, and >80 g of the crude API was purified. The same strategy was applied to another Factor XIa API (compound A) and its penultimate.

Sub/supercritical Fluid Chromatography Purification and Desalting of a Cyclic Dinucleotide STING Agonist

Peng Li, Henry Yip, Dawn Sun, James Kempson, Janet Caceres-Cortes, Arvind Mathur, Dauh-Rurng WuPMID: 34218126 DOI: 10.1016/j.chroma.2021.462356

Abstract

An efficient and "endotoxin-free" purification of a cyclic dinucleotide (CDN) STING agonist was achieved to produce multigram quantities of pure BMT-390025, an active pharmaceutical ingredient (API), for toxicological studies. A two-step sub/supercritical fluid chromatography (SFC) procedure was developed for the achiral purification and desalting of the polar ionic CDN. A robust SFC process employing methanol-acetonitrile-water with ammonium acetate as co-solvent in COon BEH 2-ethylpyridine was established and scaled up as the first step to achieve a successful purification. The desalting/salt-switching (i.e. removing acetate and acetamide) was conducted using methanol-water with ammonium hydroxide as co-solvent on the same column in the second step to convert the final API to the ammonium salt. Water with additive was essential to eliminating salt precipitation and improving the peak shape and resolution. Due to the extreme hydrophilicity of BMT-390025, 65% of co-solvent was needed to adequately elute the target in both steps. More than 40 g of crude API was purified and desalted producing >20 g of pure BMT-390025 as the ammonium salt which was obtained with a chemical purity of >98.5% and met the endotoxin requirement of <0.1 EU/mg. In addition, >80 g of its penultimate prior to the deprotection of the silyl group was purified at a high throughput of 6.3 g/h (0.42 g/day/g SP).

Solvation properties of acetone-water mobile phases in reversed-phase liquid chromatography

Sanka N AtapattuPMID: 34087521 DOI: 10.1016/j.chroma.2021.462252

Abstract

The solvation parameter model is used for the selectivity evaluation of siloxane-bonded reversed-phase columns with mobile phases containing from 20-70 % (v/v) acetone-water. System constants determined at 10 % (v/v) increments of acetone solvent were utilized for the construction of system maps and correlation diagrams on five columns with different stationary phase chemistry; superficially porous octadecylsiloxane-bonded silica (Kinetex C18), electrostatic-shielded octadecylsiloxane-bonded silica (Luna Omega PS C18, diisobutyloctadecyl-bonded silica(Kinetex XB-C18), phenylhexyl-bonded silica (Kinetex Phenyl-Hexyl) and octylsiloxane-bonded silica (Kinetex C8). For all columns and acetone-water compositions the calibration n = 34 to 39 had a range for the coefficient of determination from 0.988 to 0.998, Fisher statistic from 277 to 1551 and a standard error of the estimate from 0.024 to 0.097. A comparison of the system constants for acetonitrile and methanol compositions for the same separation conditions confirms that the general solvation properties of acetone mobiles phases are more similar to that of acetonitrile than methanol and that method transfer should not be difficult.Development of a pH-dependent homogeneous liquid-liquid extraction by cold-induced phase separation in acetonitrile/water mixtures for determination of quinolone residues in animal-derived foods

Shuping Hu, Min Zhao, Zhongle Wang, Jiaying Yang, Dawei Chen, Pengcheng YanPMID: 34038778 DOI: 10.1016/j.chroma.2021.462235

Abstract

A simple extraction procedure coupled with liquid chromatography-Q Orbitrap high resolution mass spectrometry (LC-Q Orbitrap HRMS) for the determination of 19 quinolones in animal-derived foods (pork, fish, egg and milk) has been developed. Sample preparation is based on homogeneous liquid-liquid extraction at pH > 9 using water-miscible acetonitrile with cold-induced phase separation. The procedure allowed one-step enrichment and cleanup of all the 19 quinolones with different logP properties to lower aqueous phase, which eliminated the process of preconcentration and re-dissolution for sample solution. Furthermore, an adsorption phenomenon was observed between conventional borosilicate glass injection vials and most of quinolones. In detection analysis, a scheduled variable full scan strategy was performed to improve detection performance in Q Orbitrap HRMS. Under optimal conditions, a superior limit of quantitation (0.028-0.192 μg/kg) in animal-derived foods was achieved using this proposed method. Lastly, this method was validated and applied successfully in real samples.Revealing the chirality origin and homochirality crystallization of Ag

Xiao-Qian Liang, Ying-Zhou Li, Zhi Wang, Shan-Shan Zhang, Yi-Cheng Liu, Zhao-Zhen Cao, Lei Feng, Zhi-Yong Gao, Qing-Wang Xue, Chen-Ho Tung, Di SunPMID: 34404784 DOI: 10.1038/s41467-021-25275-2

Abstract

Although chirality is an ever-present characteristic in biology and some artificial molecules, controlling the chirality and demystifying the chirality origin of complex assemblies remain challenging. Herein, we report two homochiral Agnanoclusters with inherent chirality originated from identical rotation of six square faces on a Ag

cube driven by intra-cluster π···π stacking interaction between pntp

(Hpntp = p-nitrothiophenol) ligands. The spontaneous resolution of the racemic (SD/rac-Ag14a) to homochiral nanoclusters (SD/L-Ag14 and SD/R-Ag14) can be realized by re-crystallizing SD/rac-Ag14a in acetonitrile, which promotes the homochiral crystallization in solid state by forming C-H···O/N hydrogen bonds with nitro oxygen atoms in pntp

or aromatic hydrogen atoms in dpph (dpph = 1,6-bis(diphenylphosphino)hexane) on Ag

nanocluster. This work not only provides strategic guidance for the syntheses of chiral silver nanoclusters in an all-achiral environment, but also deciphers the origin of chirality at molecular level by identifying the special effects of intra- and inter-cluster supramolecular interactions.

Determination of semicarbazide residue in human urine samples using liquid chromatography-tandem mass spectrometry

Huamei Yang, Xiaoli Jiang, Yanli Wang, Chen Li, Li Hang, Weihong HuangPMID: 33872132 DOI: 10.1080/19440049.2021.1898678

Abstract

An ultra-performance liquid chromatography coupled with electrospray ionisation tandem mass spectrometry (UPLC-ESI-MS/MS) with pre-column derivatisation was developed and validated for the determination of semicarbazide in human urine. Urine samples were derivatised with 2-nitrobenzaldehyde and subsequently extracted with acetonitrile. Extracts were concentrated and then analysed by UPLC-MS/MS. The time per run was 7 min. Good results were observed for the linearity of matrix-matched calibration curves (R> 0.99) in the concentration range of 1-100 µg/L. The absolute recovery ranged from 98.7% to 108.6%, with the relative standard deviations (RSDs) of 2.2%-3.6%. The limit of detection and quantification for the semicarbazide was 0.5 µg/L and 1 µg/L, respectively. The method showed good extraction efficiency, high sensitivity, and good reproducibility. It was suitable for the detection of semicarbazide in human urine. Residues of semicarbazide were between 1.0 and 41.5 μg/L in children's 24-h urine. This work is the first report on the quantitative analysis of SEM in 24-h human urine samples.

Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair

Miriam Navarrete-Miguel, Antonio Francés-Monerris, Miguel A Miranda, Virginie Lhiaubet-Vallet, Daniel Roca-SanjuánPMID: 34068908 DOI: 10.3390/molecules26102911

Abstract

Photocycloreversion plays a central role in the study of the repair of DNA lesions, reverting them into the original pyrimidine nucleobases. Particularly, among the proposed mechanisms for the repair of DNA (6-4) photoproducts by photolyases, it has been suggested that it takes place through an intermediate characterized by a four-membered heterocyclic oxetane or azetidine ring, whose opening requires the reduction of the fused nucleobases. The specific role of this electron transfer step and its impact on the ring opening energetics remain to be understood. These processes are studied herein by means of quantum-chemical calculations on the two azetidine stereoisomers obtained from photocycloaddition between 6-azauracil and cyclohexene. First, we analyze the efficiency of the electron-transfer processes by computing the redox properties of the azetidine isomers as well as those of a series of aromatic photosensitizers acting as photoreductants and photo-oxidants. We find certain stereodifferentiation favoring oxidation of the-isomer, in agreement with previous experimental data. Second, we determine the reaction profiles of the ring-opening mechanism of the cationic, neutral, and anionic systems and assess their feasibility based on their energy barrier heights and the stability of the reactants and products. Results show that oxidation largely decreases the ring-opening energy barrier for both stereoisomers, even though the process is forecast as too slow to be competitive. Conversely, one-electron reduction dramatically facilitates the ring opening of the azetidine heterocycle. Considering the overall quantum-chemistry findings,

,

-dimethylaniline is proposed as an efficient photosensitizer to trigger the photoinduced cycloreversion of the DNA lesion model.

Effects of Microenvironmental Changes on the Fluorescence Signal of Alternariol: Magnesium Induces Strong Enhancement in the Fluorescence of the Mycotoxin

Eszter Fliszár-Nyúl, Beáta Lemli, Sándor Kunsági-Máté, Miklós PoórPMID: 34445400 DOI: 10.3390/ijms22168692

Abstract

Alternariol (AOH) is an emerging mycotoxin produced bymolds. It occurs as a contaminant e.g., in oilseeds, cereals, grapes, and tomatoes. Chronic exposure to AOH may cause genotoxic and endocrine disruptor effects. Our recent studies demonstrated that the fluorescence signal of AOH can be strongly affected by the environmental pH as well as by the presence of serum albumin or cyclodextrins. In the current study, we aimed to characterize the most optimal circumstances regarding the highly sensitive fluorescent detection of AOH. Therefore, the further detailed investigation of the microenvironment on the fluorescence signal of the mycotoxin has been performed, including the effects of different buffers, organic solvents, detergents, and cations. Organic solvents (acetonitrile and methanol) caused only slight increase in the emission signal of AOH, while detergents (sodium dodecyl sulfate and Triton-X100) and Ca

induced considerably higher enhancement in the fluorescence of the mycotoxin. In addition, Mg

proved to be a superior fluorescence enhancer of the AOH. Spectroscopic and modeling studies suggest the formation of low-affinity AOH-Mg

complexes. The effect of Mg

was also tested in two HPLC assays: Our results show that Mg

can considerably increase the fluorescence signal of AOH even in a chromatographic system.